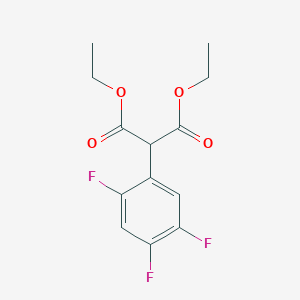

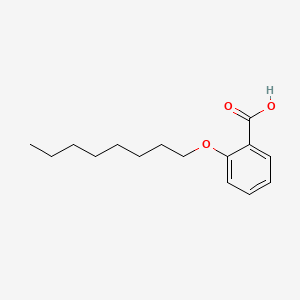

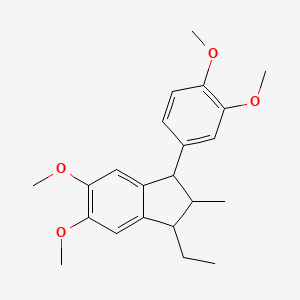

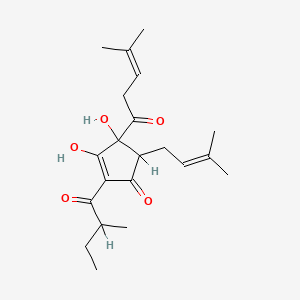

1-(3,4-Dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1h-indene

Vue d'ensemble

Description

The compound is a derivative of dimethoxyphenyl compounds . These are aromatic compounds where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . They are closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base . Another method involves the cyclization reaction between curcuminoid and hydrazine in refluxing glacial acetic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using vibrational spectra analysis, NBO, HOMO–LUMO, and nonlinear optical behavior studies . The geometry of the molecule was optimized without any constraints using the density functional theory method .Chemical Reactions Analysis

In the presence of H2O2, lignin peroxidase (LiP) can decompose lignin and analogue compounds under mild conditions . LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1-(3′,4′-dimethoxyphenyl) propene (DMPP) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods . For example, the molecular weight of a similar compound, Ethanone, 1-(3,4-dimethoxyphenyl)-, is 180.2005 .Applications De Recherche Scientifique

Structural Characterization

- X-Ray Crystallography and NMR Spectroscopy : The structural properties of similar compounds, such as 2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-indene, have been explored using X-ray crystallography and NMR spectroscopy. This research can provide insights into the molecular configuration, bond nature, and overall stability of the compound (Li, Lundquist, & Stomberg, 1996).

Synthesis of Derivatives

- Synthesis of Bridged 3-Benzazepine Derivatives : Research has been conducted on the synthesis of bridged 3-benzazepine derivatives using ethyl 3,4-dimethoxyphenyl(phenyl)acetate, which might have applications in developing conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Nonlinear Optical Analysis

- Synthesis and Nonlinear Optical Analysis : The synthesis and structural evaluation of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate and its nonlinear optical properties have been investigated. This research is significant for understanding the optical response and structural characteristics of related compounds (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Polymer Synthesis and Analysis

- Novel Copolymers of Styrene : Research into the synthesis and analysis of novel copolymers of styrene incorporating alkoxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, such as 3,4-dimethoxy variants, provides valuable insights into the polymerization processes and properties of these compounds (Kharas et al., 2013).

Molecular Conformation Studies

- Molecular Conformation Analysis : The molecular conformation of similar compounds, like (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl- 3,4-dihydro-2(1H)-pyrimidinone, has been studied, contributing to our understanding of the structural properties of such molecules (Miyamae et al., 1991).

Mécanisme D'action

Mode of Action

It’s known that the compound can undergo various reactions, including bond formation and cleavage, leading to changes in its structure . These changes could potentially alter the compound’s interaction with its targets, resulting in different biological effects.

Biochemical Pathways

The compound may be involved in various biochemical pathways. It’s possible that the compound could influence pathways related to the metabolism of aromatic compounds, given its structural similarity to other aromatic compounds .

Pharmacokinetics

The compound’s structure suggests it may be lipophilic, which could influence its absorption and distribution within the body

Result of Action

Given the compound’s potential interactions with various targets, it could have diverse effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

The future directions for research on similar compounds involve gaining insight about the non-enzymatic steps involved in the reaction mechanism of VAD formation from DMPP using LiP as a catalyst . This includes a kinetic characterization of the reaction using the reaction force and the reaction force constant concepts within the density functional theory (DFT) framework .

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-7-15-13(2)22(14-8-9-18(23-3)19(10-14)24-4)17-12-21(26-6)20(25-5)11-16(15)17/h8-13,15,22H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPSBRFMJKJZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278813 | |

| Record name | 1-(3,4-dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1h-indene | |

CAS RN |

4483-47-0 | |

| Record name | NSC10200 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)